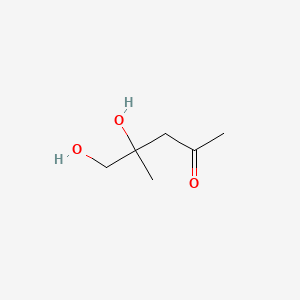
4,5-Dihydroxy-4-methyl-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-4-methyl-2-pentanone is an organic compound with the molecular formula C6H12O3. It is a derivative of pentanone, characterized by the presence of two hydroxyl groups and a methyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Dihydroxy-4-methyl-2-pentanone can be synthesized through aldol condensation reactions. One common method involves the reaction of acetone with formaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous distillation processes. Acetone is used as the starting material, and the reaction is catalyzed by ion exchange resins and magnesium hydroxide. This method is advantageous as it reduces side reactions and improves product quality .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-4-methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-4-methyl-2-pentanone has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of coatings, adhesives, and printing inks
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxy-4-methyl-2-pentanone involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form stable products such as ketones or acids . The compound’s reactivity is influenced by the presence of hydroxyl groups, which facilitate various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Shares similar structural features but lacks one hydroxyl group.
2-Hydroxy-2-methyl-4-pentanone: Another related compound with different hydroxyl group positioning.
Uniqueness
4,5-Dihydroxy-4-methyl-2-pentanone is unique due to its dual hydroxyl groups and methyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it valuable in various applications, from organic synthesis to industrial processes .
Propiedades
Número CAS |
597544-51-9 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
4,5-dihydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(8)3-6(2,9)4-7/h7,9H,3-4H2,1-2H3 |
Clave InChI |
DWHFPVYPGLVOER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


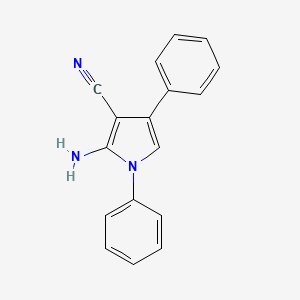
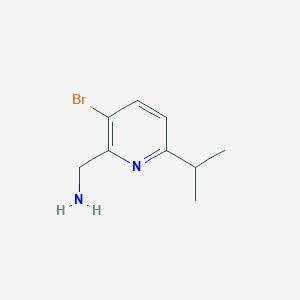
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
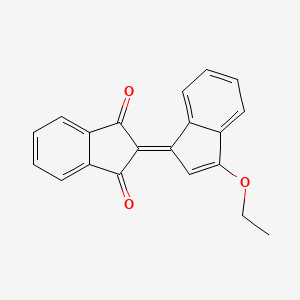
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
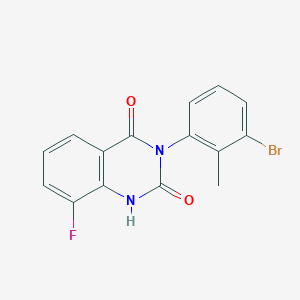
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)
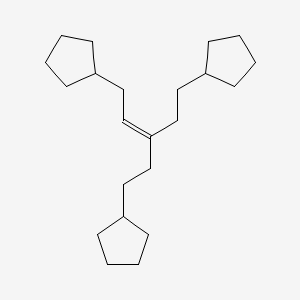
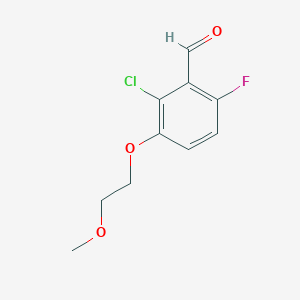
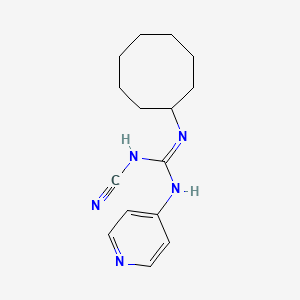
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
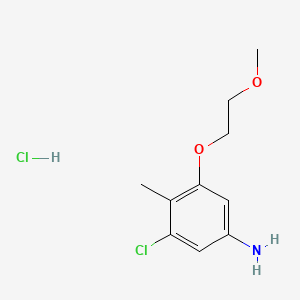
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)
